AMT hydrochloride

Übersicht

Beschreibung

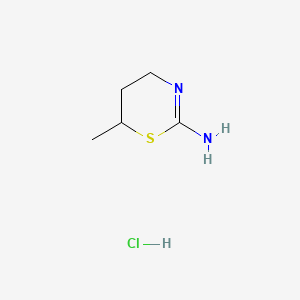

Es hat ein Molekulargewicht von 166,67 und eine chemische Formel von C5H10N2S.HCl . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da sie iNOS selektiv hemmen kann. Dies macht sie wertvoll für Studien im Zusammenhang mit der Stickoxid-Signalgebung und verwandten Signalwegen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AMT-Hydrochlorid kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Amino-5,6-Dihydro-6-methyl-4H-1,3-thiazin mit Salzsäure. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird AMT-Hydrochlorid oft mit Hilfe von großtechnischen chemischen Reaktoren hergestellt. Der Prozess beinhaltet die sorgfältige Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert, um die Ausbeute und Reinheit der Verbindung zu optimieren. Das Endprodukt wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es die erforderlichen Spezifikationen für Forschungs- und industrielle Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

AMT-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AMT-Hydrochlorid kann mit gängigen Oxidationsmitteln wie Natriumperiodat oxidiert werden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: AMT-Hydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Natriumperiodat in saurem Medium wird häufig zur Oxidation von AMT-Hydrochlorid verwendet.

Reduktion: Spezifische Reduktionsmittel und Bedingungen werden je nach gewünschtem Produkt eingesetzt.

Substitution: Verschiedene Reagenzien können für Substitutionsreaktionen verwendet werden, abhängig von der Zielfunktionsgruppe.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den spezifischen Bedingungen und Reagenzien, die verwendet werden. So kann beispielsweise die Oxidation von AMT-Hydrochlorid mit Natriumperiodat verschiedene oxidierte Derivate ergeben .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antidepressant Use

AMT is predominantly prescribed for major depressive disorder (MDD) and has shown efficacy in treating anxiety disorders, chronic pain syndromes, and migraine prophylaxis. Its mechanism involves the inhibition of norepinephrine and serotonin reuptake, enhancing mood and emotional balance.

1.2 Drug Formulation Enhancements

Recent studies have explored the use of AMT in combination with surfactants to improve bioavailability. For instance, research demonstrated that the addition of a green gemini surfactant significantly reduced the critical micelle concentration (CMC) of AMT, indicating enhanced solubility and stability in aqueous systems . This finding suggests potential applications in developing more effective formulations for oral or injectable delivery.

Analytical Chemistry

2.1 Spectrophotometric Methods

AMT can form ion-pair complexes with various dyestuffs in acidic conditions, which can be quantitatively extracted for analysis. These complexes exhibit maximum absorbance at specific wavelengths, allowing for sensitive detection methods in pharmaceutical quality control .

2.2 Micellar Studies

The interaction between AMT and surfactants has been extensively studied using techniques like tensiometry and fluorimetry. These studies reveal that AMT's aggregation behavior changes in different solvents, which can be exploited to enhance its delivery systems .

Biochemical Research

3.1 Cancer Research

Emerging research indicates that AMT may play a role in modulating biochemical pathways associated with cancer treatment. For example, it has been investigated as a potential co-treatment with PRMT5 inhibitors in cancer therapies, showing promise in enhancing therapeutic efficacy when combined with other agents .

3.2 Drug Delivery Systems

The incorporation of AMT into micellar systems has been shown to improve the solubilization of hydrophobic drugs, making it a candidate for developing advanced drug delivery systems that enhance the bioavailability of poorly soluble compounds .

Case Studies

Wirkmechanismus

AMT hydrochloride exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby modulating the associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

AMT-Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Amitriptylin-Hydrochlorid: Eine weitere Verbindung mit ähnlichen hemmenden Wirkungen auf iNOS, aber mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

4’-Aminomethyltrioxsalen-Hydrochlorid: Eine Verbindung, die bei der Vernetzung von Nukleinsäuren mit unterschiedlichen Wirkmechanismen und Anwendungen verwendet wird.

Einzigartigkeit

AMT-Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als iNOS-Inhibitor einzigartig. Dies macht es besonders wertvoll für die Forschung, die sich auf die Stickoxid-Signalgebung und verwandte Signalwege konzentriert .

Schlussfolgerung

AMT-Hydrochlorid ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften als selektiver iNOS-Inhibitor machen es zu einem wertvollen Werkzeug in Studien im Zusammenhang mit der Stickoxid-Signalgebung, Biologie, Medizin und Industrie.

Biologische Aktivität

Amitriptyline hydrochloride (AMT) is a tricyclic antidepressant primarily used to treat depression, anxiety, and certain chronic pain conditions. Its biological activity extends beyond its antidepressant effects, influencing various physiological processes. This article explores the biological activity of AMT hydrochloride, including its mechanisms of action, pharmacokinetics, and interactions with other compounds.

AMT exerts its pharmacological effects primarily through the inhibition of neurotransmitter reuptake in the central nervous system. It predominantly inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Additionally, AMT acts on various receptors, including:

- Histamine H1 receptors : Contributes to sedative effects.

- Muscarinic acetylcholine receptors : Associated with anticholinergic side effects.

- Alpha-1 adrenergic receptors : May influence blood pressure regulation.

Pharmacokinetics

AMT is well absorbed after oral administration, with peak plasma concentrations occurring within 4 to 8 hours. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19 and CYP2D6), producing several active metabolites, including nortriptyline. The half-life of AMT is approximately 10 to 50 hours, allowing for once-daily dosing in many cases.

Biological Activity and Efficacy

Recent studies have highlighted the biological activity of AMT in various contexts:

- Antidepressant Efficacy : A study comparing low-dose AMT with proton pump inhibitors in patients with globus pharyngeus showed a significant improvement in symptoms for the AMT group (75% response rate vs. 35.7% for controls) after four weeks of treatment .

- Pain Management : AMT has been shown to be effective in managing neuropathic pain, with improvements noted in pain scales among patients .

Case Studies and Research Findings

-

Metabolic Profiling :

A study utilizing Saccharomyces cerevisiae as a model organism evaluated the metabolic impacts of AMT. The research aimed to enhance the bioavailability of AMT through metabolic profiling and fingerprint analyses . The findings suggested that modifications in treatment could optimize therapeutic outcomes. -

Micellar Interactions :

Research has demonstrated that AMT can interact with gemini surfactants to improve its bioavailability. The critical micelle concentration (cmc) decreased significantly when AMT was combined with surfactants, indicating enhanced solubility and stability in aqueous environments .

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 166.67 g/mol |

| Chemical Formula | C₅H₁₀N₂S·HCl |

| IC50 (iNOS Inhibition) | 3.6 nM |

| Selectivity over nNOS | ~30 times |

| Selectivity over eNOS | ~40 times |

| Half-life | 10 - 50 hours |

Eigenschaften

IUPAC Name |

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCRMIQAMEJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369928 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21463-31-0 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.